N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine
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Overview
Description
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine typically involves the condensation reaction between 4-methyl-1,3-thiazol-2-amine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the benzylideneamino group, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
37072-50-7 |
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Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11N3S/c1-9-8-15-11(13-9)14-12-7-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)/b12-7+ |
InChI Key |
ISWPMJHILWYVLQ-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CSC(=N1)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CSC(=N1)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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